

Hexyl Salicylate: A Technical Review of its Potential as an Endocrine-Disrupting Compound

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Compound of Interest

Compound Name: *Hexyl salicylate*

Cat. No.: *B1212152*

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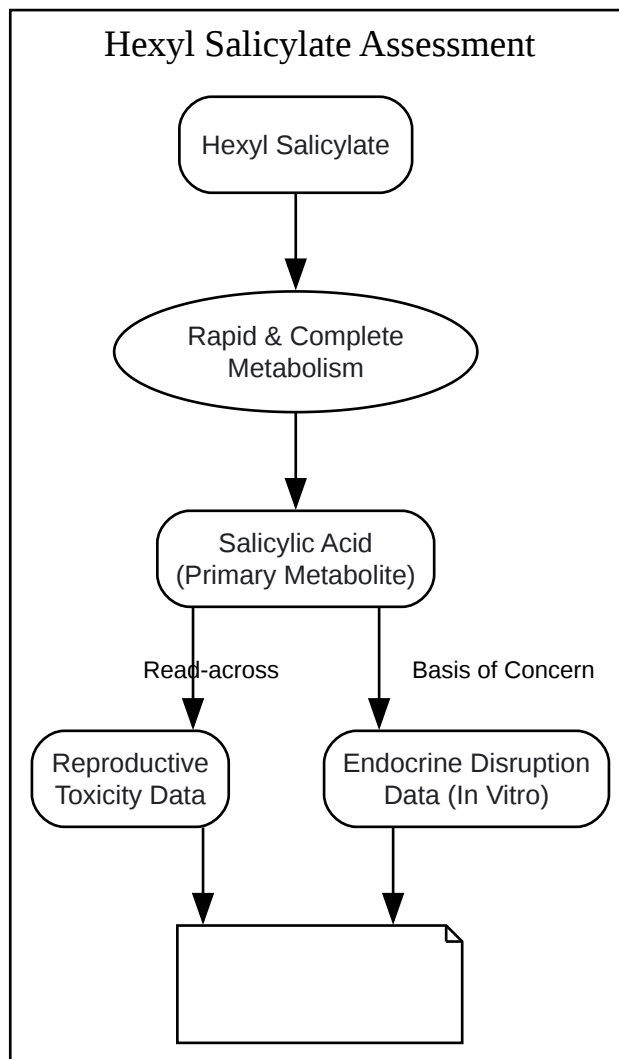
Executive Summary

Hexyl salicylate, a common fragrance ingredient in cosmetic and consumer products, has come under scrutiny regarding its potential as an endocrine-disrupting compound (EDC). This technical guide provides a comprehensive analysis of the available scientific data, focusing on the core evidence and experimental methodologies used to assess its endocrine-disrupting potential. Regulatory bodies, such as the European Scientific Committee on Consumer Safety (SCCS), have concluded that based on current data, **hexyl salicylate** itself is not considered an endocrine disruptor.^[1] However, concerns primarily stem from its rapid and complete metabolism to salicylic acid, a substance suspected of endocrine disruption.^[1] The classification of **hexyl salicylate** as a Category 2 reproductive toxicant is based on a read-across approach from its metabolite, salicylic acid, and structural analogues like methyl and ethylhexyl salicylates.^{[1][2]} This guide will delve into the in vitro data, the logic of the read-across approach, and the experimental protocols that form the basis of the current scientific understanding.

Regulatory Context and Read-Across Rationale

Hexyl salicylate (CAS No. 6259-76-3) is not currently classified as an endocrine disruptor.^[1] However, it is classified as a Category 1 skin sensitizer and a Category 2 reproductive toxicant (suspected human reproductive toxicant).^[1] This classification for reproductive toxicity is not based on direct evidence from studies on **hexyl salicylate** but rather on a "read-across"

approach. This approach uses data from chemically similar substances, in this case, its primary metabolite, salicylic acid, and other salicylates like methyl salicylate.[2] The rationale is that **hexyl salicylate** is rapidly and completely metabolized to salicylic acid in the body.[1] Therefore, the systemic toxicity profile of **hexyl salicylate** is largely inferred from that of salicylic acid.



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Caption: Logical framework for the read-across approach in **hexyl salicylate**'s toxicological assessment.

In Vitro Endocrine Disruption Screening Data

The primary source of data regarding the potential endocrine activity of salicylic acid comes from the U.S. Environmental Protection Agency's (EPA) Tox21 Endocrine Disruptor Screening Program (EDSP).[1][3] This high-throughput screening program utilizes a battery of in vitro assays to assess a chemical's potential to interact with various components of the endocrine system.

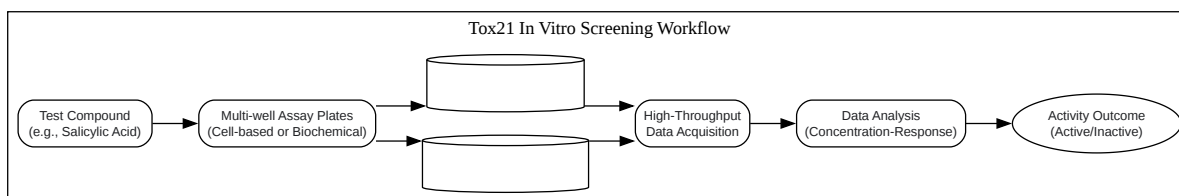
Summary of In Vitro Assay Results for Salicylic Acid

Salicylic acid was tested in a suite of in vitro assays and showed no significant endocrine activity, with one exception of a weakly positive result in an androgen receptor assay.[1][3] The results are summarized in the table below.

Endocrine Target	Number of Assays	Result
Estrogen Receptor	18	No activity observed[3][4]
Androgen Receptor	15	One weakly positive and inconclusive result[3][4]
Thyroid Receptor	9	No activity observed[3][4]
Steroidogenesis	2	Not steroidogenic[3][4]

Experimental Protocols for In Vitro Screening

The U.S. EPA Tox21 program employs a variety of standardized in vitro assays. While specific details for the testing of salicylic acid are not fully provided in the search results, the general methodologies are well-established.



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Caption: Generalized experimental workflow for high-throughput in vitro endocrine disruptor screening.

Estrogen and Androgen Receptor Assays: These are typically cell-based reporter gene assays.

- Principle: A human cell line (e.g., HeLa or T-47D) is genetically modified to contain an estrogen or androgen receptor and a reporter gene (e.g., luciferase) linked to a hormone response element.
- Methodology:
 - Cells are cultured in multi-well plates.
 - Cells are exposed to various concentrations of the test substance (salicylic acid).
 - If the substance binds to the receptor and activates it, the receptor-ligand complex binds to the hormone response element, driving the expression of the reporter gene.
 - The activity of the reporter gene product (e.g., light output from luciferase) is measured.
 - A concentration-response curve is generated to determine the potency (e.g., EC50) of the substance.

Thyroid Receptor Assays: Similar to the estrogen and androgen receptor assays, these are often cell-based reporter assays that measure the activation of the thyroid hormone receptor.

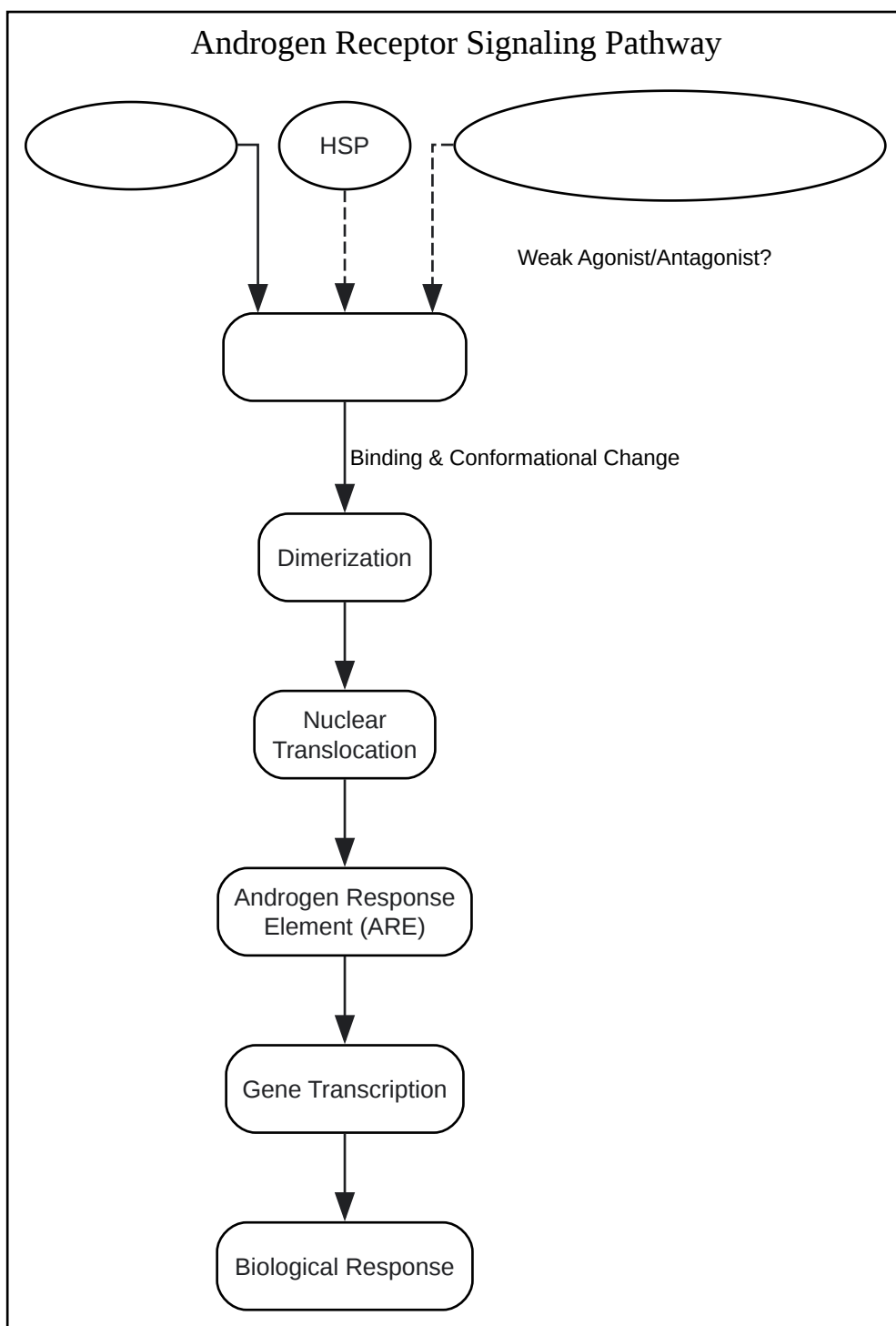
Steroidogenesis Assays: The H295R steroidogenesis assay is a common method.

- Principle: The H295R human adrenocortical carcinoma cell line is used as it expresses most of the key enzymes involved in steroidogenesis.
- Methodology:
 - H295R cells are cultured and then exposed to the test chemical.
 - After an incubation period, the culture medium is collected.

- The concentrations of steroid hormones (e.g., testosterone and estradiol) in the medium are measured using techniques like LC-MS/MS.
- An increase or decrease in hormone production compared to controls indicates interference with steroidogenesis.

Signaling Pathways of Potential Concern

The single weakly positive result in an androgen receptor assay for salicylic acid, while inconclusive, suggests a hypothetical, albeit very weak, potential for interaction with the androgen signaling pathway.^{[1][3]} Endocrine disruptors can interfere with this pathway through various mechanisms, such as acting as receptor agonists or antagonists.



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Caption: Simplified androgen receptor signaling pathway with a hypothetical point of interaction for salicylic acid.

In Vivo Data and Limitations

A significant gap in the current understanding is the lack of in vivo studies specifically designed to investigate the endocrine-disrupting properties of **hexyl salicylate** or salicylic acid.[3] While reproductive toxicity studies in rats using salicylic acid have shown teratogenicity, the SCCS concluded that there is no evidence from available data to link these effects to an endocrine mechanism of action.[1] The existing in vivo data on related compounds like acetylsalicylic acid (aspirin) and methyl salicylate do not show clear adverse effects consistent with an anti-androgenic mode of action.[3]

Conclusion

The current weight of evidence suggests that **hexyl salicylate** is unlikely to be a direct-acting endocrine disruptor. The concern is primarily driven by its metabolite, salicylic acid. However, extensive in vitro screening of salicylic acid has shown a lack of significant activity across estrogenic, thyroidal, and steroidogenic pathways.[3][4] A single, weak, and inconclusive positive result in an androgen receptor assay warrants consideration but is not sufficient to classify salicylic acid as an endocrine disruptor without further evidence.[3][4] The reproductive toxicity classification of **hexyl salicylate** is based on a precautionary read-across approach.[1][2] Future research, particularly in vivo studies designed to specifically assess endocrine-related endpoints, would be beneficial to definitively address the remaining uncertainties. For now, based on the available data, the SCCS considers **hexyl salicylate** safe for use in cosmetic products up to specified maximum concentrations.[2][5][6][7]

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